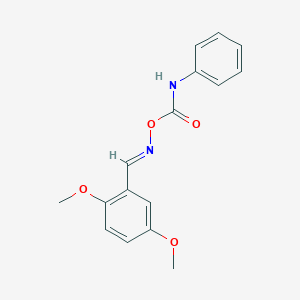
2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, also known as EMAQ, is a quinazolinone derivative that has gained significant attention in scientific research due to its potential therapeutic properties. EMAQ is a heterocyclic compound that contains a quinazolinone ring system, which is a common structural motif found in various biologically active compounds.
Aplicaciones Científicas De Investigación
Analgesic Activity
Quinazolinone derivatives have shown significant analgesic activity, suggesting their potential as pain relief agents. For example, certain synthesized compounds demonstrated higher analgesic activities compared to standard drugs in in vitro studies using acetic acid-induced writhing in mice (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties
Some quinazolinones were synthesized and evaluated for their antioxidant properties, showing potent activity and promising metal-chelating properties. This indicates their potential application in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Anticonvulsant and Anti-inflammatory Activities
Novel quinazolinone derivatives have been investigated for their anticonvulsant and anti-inflammatory activities. Some compounds exhibited potent effects in models of seizures and inflammation, showing their potential for further development into therapeutic agents (V. Alagarsamy et al., 2011).
Antimicrobial Activity
Quinazolinone derivatives have been explored for their antimicrobial potential, with some showing high activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests their use in developing new antimicrobial agents (M. El-hashash et al., 2011).
Antitumor Activity
The synthesis of quinazolinone derivatives has also been driven by their potential antitumor activity. Some synthesized compounds demonstrated broad-spectrum antitumor effects across different cell lines, highlighting the potential for quinazolinones in cancer therapy (Nagwa M. Abdel Gawad et al., 2010).
Mecanismo De Acción
The mechanism of action of quinazolinone derivatives depends on their specific biological activity. For example, some quinazolinones act as inhibitors of certain enzymes, while others may interact with specific receptors . The mechanism of action of “2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone” would need to be determined through biological testing.
Propiedades
IUPAC Name |
2-ethylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-22-17-18-13-9-5-4-8-12(13)16(20)19(17)14-10-6-7-11-15(14)21-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGJTUQBVYASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)
![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)
![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

